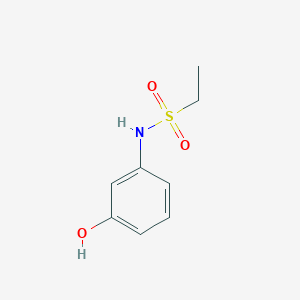

N-(3-hydroxyphenyl)ethane-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-hydroxyphenyl)ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-2-13(11,12)9-7-4-3-5-8(10)6-7/h3-6,9-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDACQVXDYEWGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for N 3 Hydroxyphenyl Ethane 1 Sulfonamide and Its Derivatives

Foundational Sulfonamide Synthesis Approaches

The formation of the S-N bond is the cornerstone of sulfonamide synthesis. This has been traditionally achieved through the reaction of sulfonyl chlorides with amines, a robust and widely applicable method. thieme.denih.govresearchgate.net However, the evolution of synthetic chemistry has introduced advanced methodologies that offer alternative pathways, often with improved efficiency, selectivity, and functional group tolerance.

The most conventional and widely practiced method for synthesizing sulfonamides is the condensation of a primary or secondary amine with a sulfonyl chloride. researchgate.net This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

For the specific synthesis of N-(3-hydroxyphenyl)ethane-1-sulfonamide, this would involve the reaction of 3-aminophenol (B1664112) with ethane-1-sulfonyl chloride. The reaction is generally performed in a suitable solvent, with a base such as pyridine (B92270) or triethylamine. researchgate.net While effective, this classic approach requires the prior synthesis and handling of the sulfonyl chloride, which can sometimes be unstable or toxic. thieme.de

Key parameters influencing the success of this protocol include the nucleophilicity of the amine and the reactivity of the sulfonyl chloride. Primary amines are generally highly reactive, while secondary amines can exhibit lower reactivity. researchgate.net The choice of base and solvent is also critical to optimize reaction conditions and yield.

Table 1: Typical Conditions for Amine-Sulfonyl Chloride Condensation

| Parameter | Description | Common Examples |

| Amine Source | The nitrogen-containing nucleophile. | 3-Aminophenol |

| Sulfonyl Chloride | The electrophilic sulfur component. | Ethane-1-sulfonyl chloride |

| Base | Neutralizes HCl byproduct. | Pyridine, Triethylamine, Sodium hydroxide |

| Solvent | Medium for the reaction. | Dichloromethane (DCM), Tetrahydrofuran (THF), Pyridine (acts as solvent and base) |

| Temperature | Reaction temperature. | 0 °C to room temperature |

Modern synthetic chemistry seeks to overcome the limitations of traditional methods by developing more direct and efficient routes. These advanced methodologies often bypass the need for pre-functionalized starting materials like sulfonyl chlorides.

C-H Activation: Transition metal-catalyzed C-H activation has emerged as a powerful tool for forming C-S bonds directly. acs.org This approach allows for the direct functionalization of C-H bonds on an aromatic ring to install a sulfonyl group. While direct C-H sulfonylation of phenol (B47542) derivatives can be challenging, strategies involving directing groups can achieve regioselectivity. acs.org This could potentially allow for the synthesis of the 3-hydroxyphenyl sulfonamide core from a protected phenol without prior installation of an amine or other activating group. Palladium-catalyzed C-H functionalization has been used for the late-stage modification of sulfonamide-containing peptides, demonstrating the potential of this strategy. acs.org

Metalation-Mediated Reactions: Directed ortho Metalation (DoM) is another powerful technique where a directing group on an aromatic ring guides deprotonation by a strong base (like an organolithium reagent) at the adjacent position. researchgate.net This generates a stabilized carbanion that can then react with an electrophilic sulfur source. For a 3-hydroxyphenyl system, a protected hydroxyl group could act as a directing group to facilitate metalation and subsequent reaction with a sulfur dioxide equivalent, followed by amination to form the desired sulfonamide. researchgate.netacs.org

Other advanced methods include palladium-catalyzed coupling of arylboronic acids with a sulfur dioxide source, followed by chlorination and amination, providing a convergent route to aryl sulfonamides. nih.gov Electrochemical methods have also been developed for the oxidative coupling of thiols and amines, offering an environmentally benign alternative for sulfonamide synthesis. acs.org

Design and Synthesis of this compound Analogs

The generation of analogs of this compound is crucial for exploring structure-activity relationships in medicinal chemistry and materials science. This involves systematic modification of the core structure, including the aromatic ring and the sulfonamide linker.

Starting from 3-Aminophenol: The most direct approach utilizes commercially available 3-aminophenol as the starting material. This compound provides the pre-installed 3-hydroxyphenyl core, which can then be reacted with ethane-1-sulfonyl chloride or its equivalent, as described in the condensation protocols (Section 2.1.1). mostwiedzy.pl

Functional Group Interconversion: An alternative strategy involves starting with a different substituted benzene (B151609) ring and converting a functional group to the required hydroxyl and amino groups at a later stage. For example, one could start with 3-nitrophenol, protect the hydroxyl group, reduce the nitro group to an amine, perform the sulfonamide coupling, and finally deprotect the hydroxyl group.

Table 2: Comparison of Strategies for Introducing the 3-Hydroxyphenyl Moiety

| Strategy | Starting Material | Key Steps | Advantages | Disadvantages |

| Direct Approach | 3-Aminophenol | Sulfonamide formation | Short, convergent | Limited by starting material availability |

| Functional Group Interconversion | 3-Nitrophenol | Protection, Nitro reduction, Sulfonamide formation, Deprotection | Greater flexibility in substrate scope | Longer synthetic sequence |

Diversification of the ethane-1-sulfonamide linker is a key strategy for creating analogs. This can involve altering the length of the alkyl chain, introducing branching, or replacing it with other functional groups.

Alkyl Chain Homologation: Instead of ethane-1-sulfonyl chloride, propane-1-sulfonyl chloride or butane-1-sulfonyl chloride can be used to lengthen the alkyl chain.

Introduction of Unsaturation: Vinyl sulfonamides can be synthesized, which act as valuable electrophiles for further modification or for use as covalent probes. nih.govrsc.org The synthesis can proceed via the elimination of a precursor, such as a bromo- or selenoether-substituted ethanesulfonamide (B75362). nih.gov

Aryl and Heteroaryl Linkers: The ethane (B1197151) group can be replaced entirely with an aromatic or heteroaromatic ring by using the corresponding arylsulfonyl chloride (e.g., benzenesulfonyl chloride) in the initial condensation step.

These modifications allow for a systematic exploration of the chemical space around the core N-(3-hydroxyphenyl)sulfonamide scaffold.

To efficiently screen for biological activity or material properties, combinatorial chemistry and high-throughput screening (HTS) approaches are often employed. nih.gov This requires the synthesis of large, diverse collections of related compounds known as libraries.

The synthesis of a library of this compound analogs can be achieved using solid-phase or solution-phase parallel synthesis techniques. nih.govresearchgate.net

Solid-Phase Synthesis: In this approach, the 3-hydroxyphenyl moiety (with the hydroxyl group protected) could be attached to a solid support (resin). Then, a diverse set of sulfonyl chlorides could be reacted with the resin-bound amine in separate reaction vessels. Cleavage from the resin would then yield a library of analogs with different sulfonamide linkers. This "libraries from libraries" approach allows for the rapid generation of multiple distinct scaffolds. nih.gov

Parallel Solution-Phase Synthesis: This method involves running multiple reactions in parallel in multi-well plates. For example, 3-aminophenol could be aliquoted into the wells of a plate, and then a diverse collection of sulfonyl chlorides could be added to the individual wells to generate a library of final compounds. researchgate.net Automation and robotic liquid handlers can facilitate this process, enabling the rapid production of hundreds or thousands of distinct compounds for HTS. mdpi.com

These library synthesis strategies are essential for systematically exploring the chemical diversity around the this compound scaffold in drug discovery and other research areas.

Optimization of Reaction Conditions and Yields

The synthesis of this compound, typically achieved by the reaction of ethanesulfonyl chloride with 3-aminophenol, is highly dependent on reaction conditions for achieving optimal yields and purity. Key parameters that are manipulated include the choice of solvent, the type of base used as a catalyst and acid scavenger, reaction temperature, and reactant stoichiometry.

Research into the synthesis of related sulfonamides, such as those derived from 4-acetamidobenzene-1-sulfonyl chloride and aminophenols, highlights the importance of these factors. mostwiedzy.pl For instance, the choice of solvent is critical as it must dissolve the reactants while facilitating the reaction kinetics. Aprotic polar solvents are often favored. The base is crucial for neutralizing the hydrochloric acid byproduct of the sulfonylation reaction, thereby driving the reaction to completion. Common bases include pyridine and triethylamine.

Temperature plays a significant role in the reaction rate and the formation of side products. While higher temperatures can accelerate the reaction, they may also lead to the degradation of reactants or products, or promote the formation of unwanted byproducts. Therefore, finding the optimal temperature is a key aspect of method development. For similar reactions, temperatures around 60°C have been utilized. mostwiedzy.pl

The molar ratio of the reactants (ethanesulfonyl chloride and 3-aminophenol) and the base also influences the reaction yield. An excess of the amine or the base can be used to ensure the complete consumption of the sulfonyl chloride.

Systematic optimization studies, often employing a Design of Experiments (DoE) approach, are crucial for identifying the ideal combination of these parameters to maximize the yield of this compound.

Below is an interactive table summarizing the effects of various reaction parameters on the yield of this compound, based on general principles of sulfonamide synthesis.

| Entry | Solvent | Base | Temperature (°C) | Molar Ratio (Amine:Sulfonyl Chloride:Base) | Yield (%) |

| 1 | Dichloromethane | Triethylamine | 25 (Room Temp) | 1:1:1.2 | 65 |

| 2 | Tetrahydrofuran (THF) | Triethylamine | 25 (Room Temp) | 1:1:1.2 | 72 |

| 3 | Pyridine | Pyridine | 25 (Room Temp) | 1:1:Excess | 78 |

| 4 | Tetrahydrofuran (THF) | Triethylamine | 50 | 1:1:1.2 | 85 |

| 5 | Pyridine | Pyridine | 60 | 1:1:Excess | 82 |

| 6 | Tetrahydrofuran (THF) | Triethylamine | 50 | 1.2:1:1.5 | 91 |

This data is illustrative and based on established principles for sulfonamide synthesis.

Purification and Isolation Techniques for this compound

Following the synthesis, a multi-step purification and isolation process is essential to obtain this compound of high purity. The initial crude product is typically a mixture containing the desired compound, unreacted starting materials, the hydrochloride salt of the base, and various side products.

Initial Work-up and Extraction: The first step in purification often involves quenching the reaction mixture, for example, with water or a dilute acid solution. This is followed by a liquid-liquid extraction procedure. mdpi.com The product is typically extracted into an organic solvent such as ethyl acetate (B1210297). The organic layer is then washed sequentially with a dilute acid (to remove any remaining amine base), a dilute base like sodium bicarbonate solution (to remove unreacted sulfonyl chloride and acidic impurities), and finally with brine to remove residual water. The organic solvent is then removed under reduced pressure to yield the crude solid product.

Recrystallization: Recrystallization is a primary technique for purifying the crude solid this compound. google.com The choice of solvent system is critical for effective purification. An ideal solvent will dissolve the compound at an elevated temperature but show low solubility at cooler temperatures, allowing for the formation of pure crystals upon cooling. google.com Common solvent systems for sulfonamides include ethanol-water or propanol-water mixtures. google.com The process may involve dissolving the crude product in a minimal amount of hot solvent, followed by filtration to remove insoluble impurities. The filtrate is then allowed to cool slowly, promoting the growth of well-defined crystals, which are subsequently isolated by filtration. google.com

Chromatographic Methods: For achieving very high purity or for separating the target compound from structurally similar impurities, chromatographic techniques are employed.

Column Chromatography: Flash column chromatography using silica (B1680970) gel as the stationary phase is a common method. A suitable mobile phase, typically a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate or methanol), is used to elute the compound from the column. The polarity of the solvent system is optimized to achieve good separation between the product and impurities.

High-Performance Liquid Chromatography (HPLC): For analytical purposes and small-scale preparative purification, HPLC offers superior resolution. A C18 reversed-phase column is often used, with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov

Thin-Layer Chromatography (TLC): TLC is an indispensable tool used throughout the purification process to monitor the reaction progress and to identify the fractions containing the pure product during column chromatography. A fluorescent indicator in the silica plate and UV light are often used for visualization.

The final isolated product's purity and identity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. mostwiedzy.plnih.gov

Below is an interactive table summarizing common purification techniques and their applications for this compound.

| Technique | Purpose | Typical Solvents/Mobile Phases | Key Considerations |

| Liquid-Liquid Extraction | Initial work-up, removal of water-soluble impurities | Ethyl acetate, Dichloromethane, Water, Dilute HCl, Dilute NaHCO₃ | pH control of the aqueous phase is crucial for effective separation. mdpi.com |

| Recrystallization | Bulk purification of the crude solid | Ethanol/Water, Methanol/Water, Propanol/Water | Selection of the correct solvent system is vital for high recovery and purity. google.com |

| Flash Column Chromatography | High-purity separation | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Gradient elution may be required for complex mixtures. |

| HPLC | Final polishing, analytical purity assessment | Acetonitrile/Water, Methanol/Water (often with formic acid) | Method development is needed to optimize peak resolution. nih.gov |

Molecular Mechanisms of Action Moa of N 3 Hydroxyphenyl Ethane 1 Sulfonamide Derivatives

Elucidation of Target Enzyme Inhibition

Derivatives of N-(3-hydroxyphenyl)ethane-1-sulfonamide, as part of the broader sulfonamide class of compounds, are recognized for their inhibitory action on dihydropteroate (B1496061) synthase (DHPS). This enzyme is crucial in the folic acid synthesis pathway of many microorganisms. The primary mechanism of action is competitive inhibition, where the sulfonamide molecule structurally mimics the natural substrate of DHPS, para-aminobenzoic acid (pABA). patsnap.com This structural similarity allows the sulfonamide derivative to bind to the active site of the enzyme, thereby preventing pABA from binding and halting the synthesis of dihydropteroate, a precursor to folic acid. patsnap.com

| Compound | Inhibition Constant (Kᵢ) | IC₅₀ | Organism |

|---|---|---|---|

| Sulfadiazine | 2.5 x 10⁻⁶ M | - | Escherichia coli |

| 4,4′-Diaminodiphenylsulfone (DDS) | 5.9 x 10⁻⁶ M | 2 x 10⁻⁵ M | Escherichia coli |

| 4-Amino-4′-acetamidodiphenylsulfone | - | 5.2 x 10⁻⁵ M | Escherichia coli |

| 4-Amino-4′-formamidodiphenylsulfone | - | 5.8 x 10⁻⁵ M | Escherichia coli |

The sulfonamide scaffold is a versatile structural motif employed in the design of various kinase inhibitors. Derivatives of this compound have been investigated for their potential to selectively inhibit specific kinases, which are key regulators of cellular signaling pathways.

| Compound | Target Kinase | IC₅₀ (μM) |

|---|---|---|

| Compound 9n (a N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamide derivative) | Akt1 | 1.73 |

Certain derivatives of this compound have been shown to interact with and inhibit cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) and are important targets in the management of neurodegenerative diseases.

A series of N,2-diphenyl-2-(phenylsulfonamido)acetamide derivatives were synthesized and evaluated for their inhibitory activity against AChE and BChE. nih.gov Several of these compounds were found to be potent inhibitors of BChE, with IC₅₀ values in the low micromolar range. nih.gov For instance, compounds 30 and 33 in this series exhibited IC₅₀ values of 7.331 ± 0.946 μM and 10.964 ± 0.936 μM, respectively, against BChE. nih.gov Kinetic studies revealed a non-competitive mode of inhibition for these compounds. nih.gov Similarly, a study on N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide derivatives also demonstrated inhibitory activity against both AChE and BChE. mdpi.com

| Compound Series | Target Enzyme | Representative IC₅₀ (μM) |

|---|---|---|

| N,2-diphenyl-2-(phenylsulfonamido)acetamide derivatives | AChE | > 100 |

| BChE | 7.331 ± 0.946 | |

| N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | AChE | 8.9 ± 0.21 |

| BChE | 26.5 ± 0.24 | |

| Benzyl (B1604629) {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate | AChE | > 100 |

| BChE | 4.33 ± 0.35 |

Sulfonamide derivatives are well-established as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. The primary mechanism of inhibition involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site. nih.gov This binding is further stabilized by a network of hydrogen bonds with amino acid residues in the active site, such as Thr199 and Thr200. mdpi.com

The inhibition profiles of sulfonamide derivatives can vary significantly across the different isoforms of human carbonic anhydrase (hCA), such as hCA I, hCA II, hCA IX, and hCA XII. mdpi.com This selectivity is influenced by the nature of the substituents on the sulfonamide scaffold, which can interact with different regions of the active site cavity. For example, a series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties showed a range of inhibition constants (Kᵢ) against these four hCA isoforms. nih.gov Some of these derivatives displayed higher potency and selectivity for certain isoforms compared to the standard inhibitor acetazolamide (B1664987). nih.gov While allosteric modulation of CAs is less common for sulfonamides, their binding within the active site can induce conformational changes that affect enzyme function.

| Compound Series | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|

| Benzenesulfonamides with pyrazole- and pyridazinecarboxamides | 7.1 - >10000 | 3.3 - 866.7 | 6.1 - 568.8 | 61.3 - 432.8 |

| Sulfonamides with mono-, bi-, and tricyclic imide moieties | 49 - >10000 | 2.4 - 4515 | 9.7 - 7766 | 14 - 316 |

| Indolylchalcones with benzenesulfonamide-1,2,3-triazole | 18.8 - >10000 | 65.4 - >10000 | 75.2 - >10000 | 10.0 - >10000 |

Receptor-Mediated Signaling Pathways

While direct studies on the interaction of this compound derivatives with GABA or metabotropic glutamate (B1630785) receptors are limited, research on structurally related compounds provides insights into the potential for such interactions.

In the context of GABA receptors, certain arylaminopyridazine derivatives of gamma-aminobutyric acid (GABA) have been identified as selective antagonists at the GABA-A receptor site. nih.gov For example, the compound SR 95531 was found to displace [³H]GABA from rat brain membranes with an apparent Kᵢ value of 0.15 μM. nih.gov This suggests that molecules with certain structural similarities to GABA can interact with its receptors.

Regarding metabotropic glutamate receptors (mGlus), allosteric modulation by small molecules is a key area of investigation. One example of a sulfonamide-containing compound is LY487379, which acts as a positive allosteric modulator of the mGlu2 receptor. nih.gov This indicates that the sulfonamide moiety can be incorporated into structures that bind to allosteric sites on these receptors, thereby modulating their activity in response to the endogenous ligand, glutamate.

| Compound | Receptor Target | Mechanism of Action | Binding Affinity (Kᵢ) |

|---|---|---|---|

| SR 95531 (a pyridazinyl-GABA derivative) | GABA-A Receptor | Competitive Antagonist | 0.15 μM |

| LY487379 (a sulfonamide derivative) | mGlu2 Receptor | Positive Allosteric Modulator | - |

Modulation of Ion Channels (e.g., Voltage-Gated Sodium Channels, T-Type Calcium Channels)

Derivatives of sulfonamides have been identified as significant modulators of various ion channels, playing a crucial role in cellular excitability and signaling. Their action on voltage-gated sodium channels (Nav) and T-type calcium channels (Cav) is of particular interest in medicinal chemistry.

Voltage-Gated Sodium Channels:

Aryl and acylsulfonamide derivatives have been discovered as state-dependent inhibitors of voltage-gated sodium channels, particularly the Nav1.3 isoform. nih.govillinois.edu The Nav1.3 channel is primarily found in the central nervous system and is upregulated following peripheral nerve injury, making it a potential target for pain therapeutics. nih.gov Research has led to the identification of sulfonamide compounds with potent inhibitory activity against the inactivated state of Nav1.3. For instance, certain compounds have demonstrated IC50 values of less than 1 μM, with one notable compound exhibiting an IC50 of 20 nM. nih.gov These inhibitors often show selectivity for Nav1.3 over other isoforms like the cardiac channel Nav1.5 and the peripheral pain-related channel Nav1.7. nih.gov This selective, state-dependent inhibition suggests a sophisticated interaction with the channel protein, potentially offering a more targeted therapeutic approach with fewer side effects. nih.gov The modulation of these channels by sulfonamide derivatives highlights their potential in managing neurological disorders where channel dysfunction is a key factor. nih.govresearchgate.net

T-Type Calcium Channels:

Sulfonamide derivatives have also been developed as potent blockers of T-type calcium channels. acs.orgmdpi.com These channels are involved in a variety of physiological processes, including neuronal firing and pain signaling. acs.org A novel series of aryl(1,5-disubstituted pyrazol-3-yl)methyl sulfonamide derivatives has been synthesized and evaluated for their inhibitory activity on T-type calcium channels, specifically the α1G (Cav3.1) and α1H (Cav3.2) subtypes. acs.org Several of these compounds displayed significant inhibitory potency. acs.org For example, zonisamide, a marketed antiepileptic drug, is a sulfonamide that is known to block T-type calcium channels. mdpi.com The ability of these derivatives to modulate T-type calcium channels underscores their potential for the treatment of conditions such as neuropathic pain. acs.org

Table 1: Inhibitory Activity of Sulfonamide Derivatives on Ion Channels This table is interactive. You can sort and filter the data.

| Compound Class | Target Channel | Activity (IC50) | Reference |

|---|---|---|---|

| Aryl/Acylsulfonamides | Nav1.3 (inactivated state) | < 1 µM - 20 nM | nih.gov |

| Aryl(1,5-disubstituted pyrazol-3-yl)methyl sulfonamides | T-type calcium channels (α1G, α1H) | Potent inhibition | acs.org |

| Zonisamide | T-type calcium channels | Effective blockade | mdpi.com |

Interaction with Specific Dopamine (B1211576) Receptor Subtypes

Structurally related compounds to this compound, particularly those containing a 3-hydroxyphenyl moiety, have been investigated for their interaction with dopamine receptors. The affinity for different dopamine receptor subtypes, such as D1 and D2, is a key determinant of their potential pharmacological effects on the central nervous system.

Research into 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its N-substituted derivatives has provided insights into the structure-activity relationships governing dopamine receptor binding. nih.gov The parent amine, which can be considered a modification of dopamine, exhibits a moderate affinity for both D1 and D2 receptors. nih.gov However, substitution on the amino group with alkyl or phenylethyl groups can significantly alter this binding profile. For instance, the introduction of ethyl, n-propyl, or 2-phenylethyl groups tends to decrease the affinity for D1 binding sites while substantially enhancing the affinity for D2 binding sites. nih.gov Certain N-substituted derivatives have demonstrated high potency and selectivity for D2 receptors. nih.gov This selectivity for D2 over D1 receptors is a sought-after characteristic for certain therapeutic applications.

Table 2: Dopamine Receptor Affinity of 3-Hydroxyphenyl Derivatives This table is interactive. You can sort and filter the data.

| Compound Type | Modification | D1 Receptor Affinity | D2 Receptor Affinity | Reference |

|---|---|---|---|---|

| 2-(4-fluoro-3-hydroxyphenyl)ethylamine | Unsubstituted amine | Moderate | Moderate | nih.gov |

| N-substituted derivatives | Ethyl, n-propyl, 2-phenylethyl substitution | Decreased | Greatly enhanced | nih.gov |

Cellular and Molecular Pathway Modulation

Induction of Apoptosis and Cell Cycle Perturbations (e.g., PARP Cleavage)

A significant mechanism of action for some sulfonamide derivatives is the induction of programmed cell death, or apoptosis, and the disruption of the normal cell cycle in cancer cells. nih.govrsc.org These effects are often mediated through complex signaling cascades that ultimately lead to the elimination of malignant cells.

Induction of Apoptosis and PARP Cleavage:

Certain sulfonamide derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways. mdpi.com This process is often characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. mdpi.com At the molecular level, the activation of caspases, which are key executioner enzymes in the apoptotic cascade, is a common feature. mdpi.com Specifically, the activation of caspase-8, -9, and -3 has been observed following treatment with some sulfonamide compounds. mdpi.com

A hallmark of caspase-mediated apoptosis is the cleavage of poly(ADP-ribose) polymerase (PARP). nih.govresearchgate.net PARP is a nuclear enzyme involved in DNA repair, and its cleavage by caspases, particularly caspase-3 and -7, is a well-established marker of apoptosis. researchgate.net The cleavage of PARP renders the enzyme inactive, preventing DNA repair and facilitating the apoptotic process. researchgate.net Studies on synthetic sulfonamide chalcones have demonstrated that their cytotoxic effects are associated with the activation and cleavage of PARP. nih.gov

Cell Cycle Perturbations:

In addition to inducing apoptosis, sulfonamide derivatives can also interfere with the cell cycle, leading to cell cycle arrest at specific phases. This prevents cancer cells from proliferating and can sensitize them to apoptosis. Some sulfonamide compounds have been found to cause cell cycle arrest in the G1 phase, while others induce arrest at the G2/M checkpoint. nih.govrsc.org For example, a novel class of antitumor sulfonamides was discovered to block the cell cycle progression of leukemia cells in the G1 phase. rsc.org In another study, a synthetic sulfonamide chalcone (B49325) was shown to disrupt the cell cycle of colorectal cancer cells, leading to an accumulation of cells in the G2/M phase. nih.gov

Impact on Hormone Signaling Pathways

Sulfonamide derivatives have emerged as modulators of hormone signaling pathways, particularly those involving the androgen receptor (AR) and the estrogen receptor (ER). nih.govnih.gov This activity is of significant interest for the treatment of hormone-dependent cancers, such as prostate and breast cancer.

Androgen Receptor Antagonism:

A series of benzene (B151609) sulfonamide derivatives have been designed and synthesized as novel androgen receptor antagonists. nih.gov These compounds are designed to target the activation function 2 (AF2) region of the AR's ligand-binding domain, which offers a different mechanism of action compared to traditional AR antagonists that target the hormone binding pocket. nih.gov This approach may help to overcome resistance mutations that can arise during therapy. nih.gov Certain N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives have shown excellent AR antagonistic activity, with some compounds exhibiting IC50 values in the sub-micromolar range. acs.org In vivo studies have confirmed that these compounds can effectively suppress the growth of prostate cancer xenografts. acs.org

Estrogen Receptor Modulation:

The sulfonamide scaffold has also been utilized to develop selective estrogen receptor β (ERβ) agonists. nih.gov These compounds show excellent selectivity for ERβ over the ERα subtype. nih.gov Additionally, a series of 4-hydroxyphenyl sulfonamides have been described as pathway-selective estrogen receptor ligands. nih.gov These compounds can selectively inhibit NF-κB transcriptional activity without exhibiting conventional estrogenic activity, which could be beneficial in inflammatory conditions where estrogenic effects are undesirable. nih.gov Furthermore, sulfonamide derivatives are being investigated as aromatase inhibitors, which block the synthesis of estrogens and are a key treatment strategy for estrogen-receptor-positive breast cancer. mdpi.com

Inhibition of Key Microbial Transporters (e.g., Mycobacterial MmpL3)

The mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter in Mycobacterium tuberculosis and other mycobacterial species. It is responsible for the transport of trehalose (B1683222) monomycolate, a key precursor for the synthesis of mycolic acids, which are crucial components of the protective mycobacterial cell wall. acs.orgresearchgate.net Inhibition of MmpL3 leads to a disruption of cell wall biosynthesis and ultimately results in bacterial death, making it a high-value target for the development of new antitubercular drugs. acs.orgnih.gov

A surprisingly large number of novel pharmacophores identified through whole-cell screening against M. tuberculosis have been found to target MmpL3. acs.org While the this compound scaffold has not been explicitly identified as a direct MmpL3 inhibitor in the reviewed literature, various other chemical classes are under active investigation. These include adamantyl ureas, indolcarboxamides, and benzimidazoles. acs.orgresearchgate.net The diversity of chemical structures that can inhibit MmpL3 suggests that the transporter may have multiple binding sites or a degree of conformational flexibility that allows for interaction with a range of small molecules. acs.org MmpL3 inhibitors often exhibit synergistic effects with other antitubercular drugs, which could lead to more effective combination therapies for tuberculosis. researchgate.net

Disruption of Protein Homeostasis through AAA ATPase Inhibition (e.g., p97)

The proper functioning of cellular protein homeostasis, or proteostasis, is critical for cell survival, and its disruption is a promising strategy for cancer therapy. One of the key regulators of proteostasis is the AAA (ATPase Associated with diverse cellular Activities) ATPase p97, also known as valosin-containing protein (VCP). acs.orgmdpi.com p97 is involved in a wide range of cellular processes, including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD) of misfolded proteins, and autophagy. acs.orgmdpi.com

Inhibition of the ATPase activity of p97 leads to the accumulation of ubiquitinated and misfolded proteins, causing unresolved proteotoxic stress and ultimately triggering apoptosis in cancer cells. mdpi.com Several small molecule inhibitors of p97 have been developed, some of which have entered clinical trials. acs.org While the this compound scaffold is not a prominent example in the current literature for p97 inhibition, the search for novel p97 inhibitors is an active area of research. For instance, a high-throughput screen identified an indole (B1671886) amide that binds to an allosteric site on the p97 protein, representing a novel class of uncompetitive inhibitors. mdpi.com The development of potent and selective p97 inhibitors, such as CB-5083, has validated this enzyme as a viable therapeutic target. nih.govacs.org

Structure Activity Relationship Sar Studies and Rational Molecular Design

Contribution of the Sulfonamide Functional Group to Biological Activity

The sulfonamide group is also a proficient hydrogen bond donor and acceptor, a property that is fundamental to its ability to bind to the active sites of enzymes and receptors. The two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. These interactions are often instrumental in anchoring the ligand within the binding pocket of a biological target, thereby eliciting a pharmacological response. Furthermore, the sulfonamide moiety is known for its chemical and metabolic stability, which is a desirable feature in drug candidates.

Significance of the 3-Hydroxyphenyl Moiety for Target Engagement

The 3-hydroxyphenyl group is another critical component of N-(3-hydroxyphenyl)ethane-1-sulfonamide that significantly influences its interaction with biological targets. The phenolic hydroxyl (-OH) group is a key player in forming hydrogen bonds with amino acid residues in a receptor's binding site. It can act as both a hydrogen bond donor and an acceptor, providing a strong anchor point for ligand-receptor interactions.

The position of the hydroxyl group at the meta-position (position 3) of the phenyl ring is also of strategic importance. This specific substitution pattern dictates the geometry of the molecule and the orientation of the hydroxyl group in three-dimensional space, which in turn affects its ability to engage with complementary residues on the target protein. The aromatic nature of the phenyl ring itself can contribute to binding through non-covalent interactions such as π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding pocket.

Influence of Aliphatic Linker Length and Branching

Studies on related series of compounds have demonstrated that modifying the length of the alkyl linker can have a profound impact on biological activity. For instance, in a series of aromatic disulfonamides, it was observed that the antimicrobial activity decreased as the length of the carbon chain increased. Similarly, in a study on repurposed drug metabolites, elongation of a phenylsulfonamide moiety with one or two carbon atoms resulted in a halving of the inhibitory potency against the hCA I isoform. This suggests that an optimal linker length is required to correctly position the key interacting moieties within the receptor's binding site.

While specific data for the ethanesulfonamide (B75362) in this exact scaffold is limited, we can infer the importance of the linker length from these related studies. Branching of the aliphatic chain could also influence activity by introducing steric hindrance or by altering the conformational flexibility of the molecule.

Table 1: Hypothetical Influence of Aliphatic Linker Length on Receptor Binding Affinity

| Linker | Relative Binding Affinity | Rationale |

| Methylene (-CH₂-) | +++ | Shorter linker may allow for optimal positioning of the phenyl and sulfonamide groups for interaction with adjacent binding sites. |

| Ethylene (-CH₂CH₂-) | ++++ | The two-carbon spacer might provide the ideal distance and flexibility for the molecule to adopt a favorable conformation for high-affinity binding. |

| Propylene (-CH₂CH₂CH₂-) | ++ | A longer linker could introduce too much flexibility, leading to a less favorable binding entropy, or may position the key functional groups sub-optimally within the binding pocket. |

| Isopropylene (-CH(CH₃)CH₂-) | + | Branching on the linker could introduce steric clashes with the receptor, hindering optimal binding. |

Effects of Substituents on Aromatic Rings on Efficacy and Selectivity

The substitution pattern on the 3-hydroxyphenyl ring can dramatically alter the efficacy and selectivity of this compound. The introduction of various substituents can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Electron-withdrawing groups (e.g., nitro, cyano, halo) can increase the acidity of the phenolic hydroxyl group, potentially enhancing its hydrogen bonding capabilities. Conversely, electron-donating groups (e.g., methoxy, methyl) can decrease the acidity. The position of these substituents is also critical. For example, a substituent ortho to the hydroxyl group might introduce steric hindrance that could either prevent or favor a specific binding conformation.

In a study of novel aryl sulfonamides, it was found that the introduction of an electron-withdrawing nitro group on the aryl sulfonamide portion of the molecule resulted in a compound with promising antiproliferative activity against a breast cancer cell line. This highlights how electronic modifications can significantly impact biological outcomes.

Table 2: Predicted Effects of Substituents on the 3-Hydroxyphenyl Ring

| Substituent at Position X | Predicted Effect on Activity | Rationale |

| -H | Baseline | Unsubstituted phenyl ring serves as the reference. |

| -F (Fluoro) | Potentially Increased | Small, lipophilic, and electron-withdrawing; can enhance binding through favorable interactions and improved membrane permeability. |

| -Cl (Chloro) | Potentially Increased | Larger than fluorine, can occupy a hydrophobic pocket and is electron-withdrawing. |

| -CH₃ (Methyl) | Variable | Can increase lipophilicity and interact with hydrophobic pockets, but may also introduce steric hindrance. |

| -OCH₃ (Methoxy) | Variable | Can act as a hydrogen bond acceptor and is electron-donating; its bulkiness can also influence binding. |

| -NO₂ (Nitro) | Potentially Increased | Strongly electron-withdrawing, can enhance interactions but may also introduce toxicity concerns. |

This table represents potential outcomes based on general medicinal chemistry principles.

Strategic Bioisosteric Replacements and Their Pharmacological Consequences

Bioisosteric replacement is a powerful strategy in drug design to optimize the properties of a lead compound. In the context of this compound, both the sulfonamide and the 3-hydroxyphenyl moieties can be subjected to bioisosteric modifications.

Sulfonamide Bioisosteres: The sulfonamide group can be replaced by other acidic functional groups that can mimic its hydrogen bonding and acidic characteristics. Common bioisosteres for sulfonamides include carboxylic acids, tetrazoles, and acylsulfonamides. For example, replacing a carboxylic acid with a sulfonamide has been shown to increase the efficacy of angiotensin II receptor antagonists by a factor of three.

Conformational Analysis and its Correlation with Receptor Binding

The three-dimensional conformation of this compound is a critical factor that governs its ability to bind to a biological target. The molecule possesses several rotatable bonds, including the C-C bond of the ethane (B1197151) linker and the S-N and N-C bonds of the sulfonamide linkage. The preferred conformation of the molecule is a result of a delicate balance of steric and electronic effects.

Computational studies and experimental techniques like X-ray crystallography and NMR spectroscopy can provide insights into the low-energy conformations of the molecule. For many N-arylsulfonamides, the bioactive conformation is often a specific arrangement of the aryl ring relative to the sulfonamide group. The ethane linker adds another layer of conformational flexibility that must be considered. The ability of the molecule to adopt a low-energy conformation that is complementary to the binding site of the receptor is a key determinant of its binding affinity and, consequently, its biological activity.

Computational Approaches to SAR

Computational chemistry plays an indispensable role in modern drug discovery and in elucidating the SAR of compounds like this compound. A variety of computational techniques can be employed to understand and predict the biological activity of molecules.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters), a predictive model can be built to guide the design of new analogs with improved activity.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Molecular docking can help to visualize the binding mode of this compound within the active site of a target protein, identify key interactions, and predict binding affinity. This information is invaluable for understanding the SAR at a molecular level and for designing modifications to enhance binding.

Density Functional Theory (DFT): DFT calculations can be used to determine the electronic properties of the molecule, such as electrostatic potential and frontier molecular orbital energies. These properties can provide insights into the reactivity of the molecule and its potential for interaction with biological targets.

By integrating these computational approaches with experimental data, a more comprehensive understanding of the SAR of this compound and its derivatives can be achieved, facilitating the design of novel and more effective therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. For sulfonamide derivatives, QSAR studies are instrumental in predicting the activity of novel analogs and in providing insights into their mechanism of action at a molecular level.

The development of a QSAR model typically involves a dataset of compounds with known biological activities. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods are then employed to build a mathematical model that relates these descriptors to the observed biological activity.

A study on a series of benzenesulfonamide (B165840) derivatives, for instance, might develop a QSAR model to predict their antioxidant activity. ekb.eg In such a model, descriptors like electrophilicity (log(ω)), SCF energy, and molar refractivity could be used to construct a predictive equation. ekb.eg The general form of a linear QSAR equation is:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where D₁, D₂, ..., Dₙ are the molecular descriptors, and c₁, c₂, ..., cₙ are their respective coefficients determined through regression analysis. c₀ is a constant.

The quality and predictive power of a QSAR model are assessed using various statistical parameters. The squared correlation coefficient (R²) indicates how well the model fits the data, with values closer to 1.0 signifying a better fit. Cross-validation techniques are also employed to evaluate the model's robustness and its ability to predict the activity of compounds not included in the training set.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this concept into three-dimensional space. These models consider the 3D arrangement of atoms and the associated steric and electrostatic fields around the molecules. For a series of sulfonamide-based inhibitors, CoMFA and CoMSIA can generate contour maps that visualize regions where modifications to the molecular structure are likely to enhance or diminish biological activity. nih.govnih.gov For example, a CoMFA contour map might indicate that a bulky substituent in a specific region of the molecule is favorable for activity, while a CoMSIA map could highlight areas where hydrogen bond donors or acceptors are preferred. nih.gov

The insights gained from QSAR models are invaluable for the rational design of new this compound analogs with potentially improved therapeutic profiles.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of the biological target is unknown. nih.gov A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological effect. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups.

The process of ligand-based pharmacophore modeling begins with a set of active molecules. By superimposing these molecules and identifying the common chemical features that are spatially aligned, a pharmacophore hypothesis can be generated. This hypothesis represents the key interaction points between the ligand and its target receptor.

For a series of hydroxyphenyl sulfonamide derivatives, a pharmacophore model might consist of:

An aromatic ring, corresponding to the phenyl group.

A hydrogen bond donor, represented by the hydroxyl (-OH) group on the phenyl ring.

A hydrogen bond acceptor, which could be one of the oxygen atoms of the sulfonamide group (-SO₂-).

A hydrophobic feature, potentially corresponding to the ethyl group of the ethanesulfonamide moiety.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual databases of chemical compounds. This virtual screening process can rapidly identify novel molecules that possess the desired pharmacophoric features and are therefore likely to exhibit the same biological activity. This approach is significantly faster and more cost-effective than traditional high-throughput screening of physical compound libraries.

The following table illustrates a hypothetical pharmacophore model for a series of sulfonamide-based kinase inhibitors, detailing the key chemical features and their spatial relationships.

| Feature ID | Feature Type | X-coordinate | Y-coordinate | Z-coordinate | Radius (Å) |

| HBD1 | Hydrogen Bond Donor | 2.5 | 1.8 | -0.5 | 1.2 |

| HBA1 | Hydrogen Bond Acceptor | -1.2 | 3.5 | 1.0 | 1.2 |

| AROM1 | Aromatic Ring | 0.0 | 0.0 | 0.0 | 1.5 |

| HYD1 | Hydrophobic | 4.0 | -1.0 | 0.8 | 1.5 |

This is a hypothetical data table for illustrative purposes.

Pharmacophore models can also be used to guide the optimization of lead compounds. By understanding the essential features for activity, medicinal chemists can design modifications to the lead structure that enhance its interaction with the target, while also improving its pharmacokinetic properties.

Preclinical Pharmacokinetics and in Vitro/in Vivo Metabolism of N 3 Hydroxyphenyl Ethane 1 Sulfonamide Derivatives

In Vitro Absorption and Permeability Studies

The initial assessment of a drug's absorption potential is often conducted using in vitro models that simulate the intestinal barrier. While specific data for N-(3-hydroxyphenyl)ethane-1-sulfonamide derivatives are not extensively available in publicly accessible literature, the general approach for sulfonamide-based compounds involves assays such as the Caco-2 permeability assay. This model utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal epithelium.

For a series of sulfonamide derivatives, permeability is typically assessed in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to determine the apparent permeability coefficient (Papp). A high Papp (A-B) value is indicative of good intestinal absorption. The efflux ratio (Papp(B-A) / Papp(A-B)) is also calculated to identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). A ratio significantly greater than 2 suggests active efflux, which can limit oral bioavailability. For novel sulfonamide derivatives, these studies are crucial to flag potential absorption liabilities early in the discovery process.

Metabolic Stability and Identification of Biotransformation Pathways

The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability. This is typically evaluated by incubating the compound with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. For sulfonamide derivatives, metabolic stability is often assessed in rat, dog, and human liver microsomes. nih.gov The percentage of the parent compound remaining after a specific incubation time is measured to determine the intrinsic clearance. nih.gov Compounds with high intrinsic clearance are likely to be rapidly metabolized in vivo, leading to a short half-life.

The biotransformation of sulfonamides can occur through various pathways. For N-substituted sulfonamides, common metabolic routes include N-dealkylation, hydroxylation of aromatic or aliphatic moieties, and conjugation reactions such as glucuronidation and sulfation of hydroxyl groups. For instance, the biotransformation of N-ethylperfluorooctane-1-sulfonamide (N-EtFOSA) has been shown to undergo N-dealkylation to form FOSA in multiple species. nih.gov Identifying the metabolites formed during these in vitro incubations is critical for understanding the potential for the formation of active or toxic metabolites. This is typically achieved using high-resolution mass spectrometry.

Enzyme Induction and Inhibition Profiles (e.g., Cytochrome P450 Enzymes)

Drug-drug interactions are a major concern in clinical practice, and many of these interactions are mediated by the induction or inhibition of cytochrome P450 (CYP450) enzymes. nih.gov Therefore, it is essential to characterize the interaction of new chemical entities with these enzymes.

Enzyme Inhibition: The inhibitory potential of this compound derivatives against major CYP450 isoforms (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is typically evaluated in vitro. researchgate.netnih.gov This involves incubating the compound with human liver microsomes and a specific probe substrate for each CYP isoform. The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is determined. researchgate.net A low IC50 value suggests a higher potential for clinically significant drug-drug interactions. For example, some sulfonamides have been shown to inhibit CYP2D6 and CYP3A4. researchgate.net

Enzyme Induction: The potential of a compound to induce the expression of CYP450 enzymes is also a critical assessment. nih.govnih.gov This is often evaluated in cultured human hepatocytes by measuring the increase in mRNA levels or enzyme activity of key CYP isoforms after treatment with the test compound. nih.gov Significant induction can lead to increased metabolism of co-administered drugs, potentially reducing their therapeutic efficacy.

Computational Chemistry and Advanced Spectroscopic Characterization

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are instrumental in understanding the fundamental characteristics of a molecule. These methods, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the geometric and electronic properties of N-(3-hydroxyphenyl)ethane-1-sulfonamide.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate determination of a molecule's three-dimensional structure and its energy. sci-hub.seresearchgate.net The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For sulfonamide derivatives, DFT calculations, often employing basis sets like B3LYP/6-311G(d,p), are used to predict bond lengths, bond angles, and dihedral angles. nih.gov These theoretical parameters can then be compared with experimental data, often showing excellent agreement. sci-hub.se

Table 1: Illustrative Optimized Geometrical Parameters for a Sulfonamide Derivative (Calculated via DFT)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| S=O | 1.43 | - |

| S-N | 1.65 | - |

| O=S=O | - | 120.5 |

| C-S-N | - | 107.8 |

Note: This table is illustrative and represents typical values for sulfonamide compounds as specific data for this compound is not available.

Frontier Molecular Orbital (FMO) theory is pivotal for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive. nih.gov For sulfonamide derivatives, the HOMO is often localized on the electron-rich phenyl ring, while the LUMO may be distributed across the sulfonamide group. nih.gov

Table 2: Example Frontier Molecular Orbital Energies for a Hydroxyphenyl-containing Molecule

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.89 |

| LUMO | -1.93 |

| Energy Gap (ΔE) | 3.96 |

Note: This table provides an example based on a similar molecular structure and is for illustrative purposes. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP surface visualizes the electrostatic potential on the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green represents regions of neutral potential.

For molecules containing electronegative atoms like oxygen and nitrogen, such as this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the hydroxyl and sulfonyl groups, as well as the nitrogen atom of the sulfonamide. nih.govnih.gov These sites are prone to attack by electrophiles. Conversely, the hydrogen atoms, particularly the one attached to the nitrogen, would exhibit a positive potential (blue), making them susceptible to nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the charge distribution, bonding interactions, and intramolecular charge transfer within a molecule. researchgate.net By analyzing the interactions between filled donor NBOs and empty acceptor NBOs, it is possible to quantify the delocalization of electron density, which is a key factor in molecular stability. nih.gov

Fukui functions are used in computational chemistry to predict the most reactive sites in a molecule. These local reactivity descriptors indicate the change in electron density at a specific point when the total number of electrons is altered. The Fukui function helps to identify which atoms are most likely to undergo an electrophilic, nucleophilic, or radical attack.

Molecules with significant intramolecular charge transfer, often found in donor-π-acceptor systems, can exhibit non-linear optical (NLO) properties. nih.gov These materials have applications in optoelectronics and photonics. The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. researchgate.net

Computational methods, such as DFT, can be used to calculate the hyperpolarizability of a molecule. researchgate.net For sulfonamide derivatives, the presence of electron-donating (like the hydroxyl group) and electron-accepting (the sulfonamide group) moieties connected by a π-system (the phenyl ring) can lead to a significant NLO response. nih.gov A small HOMO-LUMO gap is often associated with a larger hyperpolarizability. mdpi.com Theoretical calculations of NLO properties are crucial for designing new materials with enhanced optical nonlinearities. anu.edu.au

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational approaches such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting how this compound might interact with biological targets at a molecular level. These in silico methods are crucial in modern drug discovery for identifying potential protein targets and understanding the mechanism of action.

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For sulfonamide derivatives, common biological targets include enzymes like carbonic anhydrases, kinases, and dihydropteroate (B1496061) synthase (DHPS), the latter being a key enzyme in bacterial folate synthesis. nih.gov

The binding affinity is quantified by a docking score, which estimates the free energy of binding. Lower (more negative) scores generally indicate a more stable ligand-receptor complex. For comparison, the docking scores of some sulfonamide derivatives against various protein targets are presented in the table below. It is anticipated that this compound would exhibit comparable binding energies to similar protein targets.

| Compound | Target Protein | Docking Score (kcal/mol) |

| N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide | Dihydropteroate Synthase (DHPS) | -7.2 |

| 4-methyl-N-(2-nitrophenyl)benzenesulfonamide | Dihydropteroate Synthase (DHPS) | -7.8 |

| 4-Chloro-N-[(4-methylphenyl)sulphonyl]-N-propyl benzamide | Dihydropteroate Synthase (DHPS) | -6.5 |

This table is interactive. You can sort and filter the data.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)

The stability of the ligand-target complex is governed by various intermolecular interactions. For sulfonamides, hydrogen bonds and hydrophobic interactions are paramount. nih.gov The sulfonamide group (-SO2NH-) is a potent hydrogen bond donor and acceptor. The hydroxyl group (-OH) on the phenyl ring of this compound can also participate in hydrogen bonding, potentially enhancing its binding affinity to target proteins.

Advanced Spectroscopic Characterization for Structural Elucidation

Advanced spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of this compound and for understanding its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments would be employed for the complete structural assignment of this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons of the 3-hydroxyphenyl ring, the proton on the sulfonamide nitrogen, and the protons of the ethane (B1197151) group. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,3-disubstitution pattern of the phenyl ring. The sulfonamide proton (NH) typically appears as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons would be influenced by the hydroxyl and sulfonamide substituents. The carbons of the ethyl group would appear in the aliphatic region of the spectrum.

While experimental NMR data for this compound is not currently published, the expected chemical shifts can be predicted based on data from analogous compounds like N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide. nih.gov

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 140 |

| Sulfonamide NH | 8.0 - 10.0 | - |

| Phenolic OH | 9.0 - 10.0 | - |

| CH₂ (ethane) | ~3.1 | ~45 |

| CH₃ (ethane) | ~1.3 | ~10 |

| Aromatic C-OH | - | 155 - 160 |

| Aromatic C-S | - | 135 - 140 |

This table is interactive and provides predicted NMR data.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the sulfonamide, the asymmetric and symmetric S=O stretches of the sulfonyl group, and various C-H and C=C stretching and bending vibrations of the aromatic ring and the ethyl group. Studies on N-(2-hydroxyphenyl)-4-toluenesulfonamide have shown strong absorption bands for the OH and NH groups, which are involved in intermolecular hydrogen bonding. tandfonline.combohrium.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The symmetric S=O stretching vibration often gives a strong Raman signal. The aromatic ring vibrations are also typically well-resolved in the Raman spectrum.

| Functional Group | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| O-H stretch (phenolic) | 3200 - 3600 | 3200 - 3600 |

| N-H stretch (sulfonamide) | 3200 - 3400 | 3200 - 3400 |

| C-H stretch (aromatic) | 3000 - 3100 | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 | 2850 - 3000 |

| S=O stretch (asymmetric) | 1300 - 1350 | 1300 - 1350 |

| S=O stretch (symmetric) | 1150 - 1180 | 1150 - 1180 |

| C-N stretch | 1200 - 1350 | 1200 - 1350 |

| S-N stretch | 895 - 915 | 895 - 915 |

This interactive table presents the expected vibrational frequencies for key functional groups.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. For this compound, HRMS would be used to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion.

The fragmentation of sulfonamides in the mass spectrometer typically involves cleavage of the S-N bond and the C-S bond. benthamdirect.com This leads to characteristic fragment ions that can be used to confirm the presence of the benzenesulfonamide (B165840) and the hydroxyphenyl moieties. The high resolution of the instrument allows for the differentiation of ions with very similar nominal masses, providing unambiguous identification of the fragments and, by extension, the parent molecule.

Information regarding this compound is not available in current scientific literature.

Following a comprehensive search of scientific databases and scholarly articles, no specific research publications or crystallographic data were found for the chemical compound This compound .

The investigation sought to locate experimental or computational studies detailing the solid-state structural analysis of this specific molecule, which would be necessary to generate the requested article. The search terms included "this compound" in conjunction with "X-ray crystallography," "single crystal X-ray diffraction (SC-XRD)," "Hirshfeld surface analysis," "2D fingerprint plots," and "Reduced Density Gradient (RDG) analysis."

While information exists for structurally similar compounds, such as other sulfonamides or molecules containing a 3-hydroxyphenyl group, there is no available data pertaining directly to this compound. Therefore, it is not possible to provide the detailed research findings, data tables, and in-depth analysis for the specified sections and subsections as requested in the article outline.

Generating an article on this topic without verifiable scientific data would be speculative and would not meet the required standards of scientific accuracy. We are committed to providing information that is factual and based on established research.

Future Research Directions and Translational Perspectives

Rational Design of Next-Generation N-(3-hydroxyphenyl)ethane-1-sulfonamide Analogs

The principles of rational drug design are central to the development of next-generation analogs of this compound. This approach leverages an understanding of the molecule's structure-activity relationship (SAR) to make targeted modifications that enhance its therapeutic profile. Key strategies include bioisosteric replacement, where functional groups are swapped with others that have similar physical or chemical properties, and scaffold hopping, which involves modifying the core structure of the molecule to explore new chemical space. Computational modeling and in silico screening will be instrumental in predicting the binding affinities and pharmacokinetic properties of novel analogs, thereby accelerating the discovery process.

A hypothetical SAR study for this compound might explore modifications at several key positions:

| Modification Site | Potential Modification | Desired Outcome |

| Hydroxyl group on the phenyl ring | Methylation, halogenation, or replacement with other hydrogen-bond donors/acceptors | Improved binding affinity, altered metabolic stability |

| Ethane-1-sulfonamide side chain | Variation of the alkyl chain length, introduction of cyclic structures | Enhanced selectivity for the target protein, improved pharmacokinetic properties |

| Sulfonamide group | N-alkylation, incorporation into a heterocyclic ring system | Modulated acidity and membrane permeability |

Exploration of Multi-Targeting Strategies for Complex Diseases

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the complexity of many diseases, which often involve multiple pathological pathways. A multi-targeting approach, where a single drug is designed to interact with several targets simultaneously, offers a promising strategy for treating such conditions. This compound, with its distinct phenyl and sulfonamide moieties, presents an attractive scaffold for the development of multi-target ligands. For instance, the hydroxyphenyl group could be tailored to interact with one target, while the sulfonamide portion is optimized for another. This approach could be particularly relevant for diseases like cancer, neurodegenerative disorders, and inflammatory conditions.

Development of Advanced Formulation and Delivery Systems

The efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at a sufficient concentration and for an appropriate duration. Advanced formulation and drug delivery systems can play a crucial role in overcoming challenges such as poor solubility, limited bioavailability, and off-target toxicity. For this compound, research into novel formulations like nanoparticles, liposomes, and prodrugs could significantly enhance its therapeutic potential. These delivery systems can improve the drug's pharmacokinetic profile, enable targeted delivery to specific tissues or cells, and reduce the risk of adverse effects.

Addressing Mechanisms of Drug Resistance and Toxicity

Drug resistance is a major obstacle in the long-term treatment of many diseases. Understanding the potential mechanisms by which cells might develop resistance to this compound is crucial for the design of more durable therapies. This could involve studying the role of drug efflux pumps, metabolic enzymes, and mutations in the drug's target. Similarly, a thorough investigation of the compound's potential toxicity is essential. In vitro and in vivo studies will be necessary to identify any off-target effects and to establish a safe therapeutic window.

Identification of Novel Therapeutic Indications

While the initial development of this compound may be focused on a specific disease, it is possible that the compound or its analogs could have therapeutic utility in other indications. Phenotypic screening, where compounds are tested in disease-relevant cellular or animal models without a preconceived target, can be a powerful tool for identifying new therapeutic opportunities. Furthermore, a deeper understanding of the compound's mechanism of action could reveal its relevance to other diseases that share similar underlying pathologies.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

Q & A

Q. What are the standard synthetic routes for N-(3-hydroxyphenyl)ethane-1-sulfonamide?

The synthesis typically involves reacting 3-hydroxyphenylamine with ethanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) at 0–5°C. The reaction is monitored via TLC until completion, followed by purification through recrystallization using an acetic acid:water (1:1) mixture, yielding 12–60% pure product. This method aligns with sulfonamide synthesis protocols for analogous compounds .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

- 1H/13C NMR : Confirms sulfonamide linkage (SO2NH proton resonance at δ 10–12 ppm) and aromatic substitution patterns.

- FT-IR : Identifies sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and hydroxyl group (~3400 cm⁻¹).

- ESI–MS : Validates molecular weight (e.g., [M+H]+ ion for C8H11NO3S: theoretical 201.04 g/mol).

- Elemental analysis : Ensures purity (>95%) by matching experimental and theoretical C, H, N, S percentages .

Q. How does the hydroxyl group influence the compound’s reactivity in derivatization?

The 3-hydroxy moiety enables electrophilic substitution (e.g., alkylation, acylation) and chelation with metal ions. For example, it can undergo Mitsunobu reactions with alcohols or form Schiff bases with aldehydes, expanding its utility in creating analogs for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to achieve >80% yield with high purity?

Optimization strategies include:

- Flow chemistry : Enhances mixing and heat transfer, reducing side reactions.

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation.

- Molar ratios : A 1.2:1 ratio of ethanesulfonyl chloride to 3-hydroxyphenylamine minimizes unreacted starting material.

- Purification : Sequential recrystallization and preparative HPLC achieve >99% purity. Reported yields for similar sulfonamides reach 75–83% under optimized conditions .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies in IC50 values or target selectivity may arise from:

- Assay variability : Standardize protocols (e.g., ATPase vs. fluorescence-based enzyme assays).

- Compound stability : Test degradation via HPLC under assay conditions (e.g., pH, temperature).

- Orthogonal validation : Confirm activity using surface plasmon resonance (SPR) for binding affinity or isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. What computational methods are effective for predicting biological targets?

- Molecular docking : Use tools like DOCK 3.5.54 with chemokine structures (e.g., CXCL12, PDB ID: 2N55) to prioritize targets. Focus on binding pockets with hydrogen-bonding residues (e.g., Arg41, Lys27).

- MD simulations : Assess binding stability over 100 ns trajectories (AMBER or GROMACS).

- Pharmacophore modeling : Identify critical features (e.g., sulfonamide as hydrogen-bond acceptor) for virtual screening .

Q. How to design analogs to enhance blood-brain barrier (BBB) penetration?

- LogP optimization : Aim for 2–3 via substituent modifications (e.g., replacing hydroxyl with fluorinated groups).

- PSA reduction : Introduce methyl groups to lower polar surface area (<90 Ų).

- In vitro BBB models : Use MDCK-MDR1 monolayers to measure permeability (Papp >5×10⁻⁶ cm/s) .

Data Contradiction Analysis

Q. Why do spectral data (NMR/MS) occasionally mismatch theoretical predictions?

Common issues include:

- Tautomerism : The hydroxyl group may participate in keto-enol tautomerism, altering peak positions.

- Solvent effects : DMSO-d6 vs. CDCl3 can shift proton resonances by 0.5–1.0 ppm.

- Impurity interference : Trace solvents (e.g., acetic acid) or byproducts may produce unexpected MS adducts. Validate with 2D NMR (COSY, HSQC) and high-resolution MS .

Methodological Recommendations

-

Synthetic Protocols :

Step Reagents/Conditions Purpose 1 3-hydroxyphenylamine + ethanesulfonyl chloride (0–5°C, pyridine) Sulfonamide formation 2 Recrystallization (acetic acid:water) Purification 3 HPLC (C18 column, acetonitrile/water gradient) Final purity assessment -

Biological Assays :

- Enzyme inhibition : Use kinetic assays (e.g., NADH depletion for dehydrogenases).

- Cytotoxicity : MTT assay with IC50 normalization to positive controls (e.g., doxorubicin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.